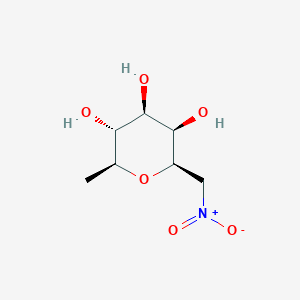

b-L-Rhamnopyranosyl nitromethane

描述

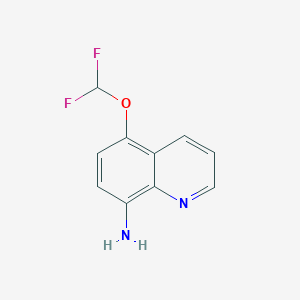

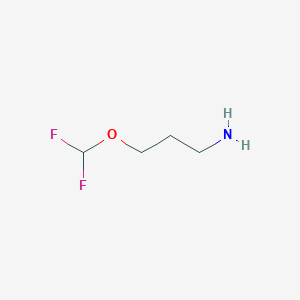

B-L-Rhamnopyranosyl nitromethane is a highly versatile and extensively researched compound in the realm of biomedicine . Its impressive therapeutic prospects make it a compelling candidate for combating various ailments, such as cancer and inflammatory disorders . The molecular formula of this compound is C7H13NO6 .

Synthesis Analysis

The synthesis of b-L-Rhamnopyranosyl nitromethane involves the reaction of 2,3,4,6-tetra-O-acetyl-l-rhamnopyranose with nitromethane in acidic conditions .Molecular Structure Analysis

B-L-Rhamnopyranosyl nitromethane contains a total of 27 bonds; 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

Rhamnolipids, which are related to b-L-Rhamnopyranosyl nitromethane, are known to proceed through de novo biosynthesis of precursors . The genetic details underlying rhamnolipid production have been mostly unraveled, revealing a complex regulatory mechanism controlled by quorum sensing pathways of intercellular communication .科学研究应用

Stereospecific Glycosylation Techniques

Stereospecific β-L-rhamnopyranosylations have been successfully conducted using organoboron reagents, demonstrating complete stereoselectivity and moderate to high yields. This method, applied to the synthesis of complex saccharides, employs a concerted SNi mechanism, indicating its potential in the efficient construction of glycosidic bonds in saccharides derived from organisms like Streptococcus pneumoniae (Nishi et al., 2018).

Synthesis of Complex Trisaccharides

The synthesis of complex trisaccharides, such as β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, has been achieved through in situ activating glycosylation. This method utilizes 1-OH sugar derivatives and demonstrates the potential for synthesizing biologically relevant oligosaccharides with precise regioselective modifications (Hirooka et al., 2001).

Eco-Friendly Synthesis Approaches

An eco-friendly approach for the stereoselective synthesis of β-L-rhamnopyranosides has been developed using N-benzoylglycine/thiourea cooperative catalysis. This represents a significant advancement in glycosylation techniques, offering a less toxic and environmentally benign alternative for the synthesis of complex glycosides (Dubey et al., 2019).

Chemical Investigation of Traditional Medicines

Research into traditional Chinese medicine has led to the isolation of new flavonoids, such as myricetin and quercetin derivatives, from Lysimachia christinae. These compounds, linked with rhamnopyranosyl units, underscore the medicinal value and chemical diversity of natural products, potentially contributing to conservative treatments for gallstones and urinary calculi (Gao et al., 2013).

未来方向

属性

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKASWJUVZZNJIX-MLKOFDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-L-Rhamnopyranosyl nitromethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)

![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)

![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)

![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)

![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)